molecular formula C12H19F3N2O2 B6431930 N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide CAS No. 2124181-82-2

N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No. B6431930
CAS RN: 2124181-82-2
M. Wt: 280.29 g/mol
InChI Key: WXBAQVHABWZZPU-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as oxaflumic acid, is an organic compound with a unique chemical structure and a wide range of applications. It has been used as an active ingredient in pharmaceuticals, as a synthetic intermediate in the synthesis of pharmaceuticals, and as a research tool in the fields of biochemistry and physiology. Oxaflumic acid is a potent inhibitor of the enzyme cytochrome P450 (CYP) in the liver, which is responsible for the metabolism of many drugs. This property makes it a useful tool for studying the effects of drugs on the body.

Mechanism of Action

Oxaflumic acid is a potent inhibitor of the enzyme cytochrome P450 (CYP) in the liver. CYP is responsible for the metabolism of many drugs, and its inhibition by N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid can affect the levels of drugs in the body. Oxaflumic acid binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from functioning.
Biochemical and Physiological Effects
Oxaflumic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs. It has also been shown to inhibit the activity of several hormones, including cortisol, which is involved in the regulation of stress.

Advantages and Limitations for Lab Experiments

Oxaflumic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is a potent inhibitor of the enzyme cytochrome P450, which makes it useful for studying the effects of drugs on the body. Another advantage is that it is relatively inexpensive and easy to obtain. One limitation is that it has a short half-life, which means that it must be used quickly in experiments.

Future Directions

There are a number of potential future directions for the use of N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid in scientific research. One potential direction is the development of new drugs that target specific enzymes, such as cytochrome P450, to improve drug efficacy. Another potential direction is the use of N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid as a tool to study the effects of environmental toxins on the body. Additionally, N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on other organs and tissues. Finally, N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the development and progression of diseases.

Synthesis Methods

Oxaflumic acid can be synthesized from 4-trifluoromethylpiperidine and oxalic acid in a two-step process. In the first step, 4-trifluoromethylpiperidine is reacted with oxalic acid in the presence of a base to form the intermediate, 4-trifluoromethylpiperidine-1-carboxylic acid. In the second step, the intermediate is reacted with oxalyl chloride in the presence of a base to form N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid.

Scientific Research Applications

Oxaflumic acid has been used in a variety of scientific research applications, including the study of drug metabolism, the study of drug-drug interactions, the study of enzyme kinetics, and the study of biochemical pathways. It has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.

properties

IUPAC Name

N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O2/c13-12(14,15)9-1-5-17(6-2-9)11(18)16-10-3-7-19-8-4-10/h9-10H,1-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBAQVHABWZZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide

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